![molecular formula C5H3Cl2NO2 B072120 2,3-Dichloro-N-methylmaleimide CAS No. 1123-61-1](/img/structure/B72120.png)
2,3-Dichloro-N-methylmaleimide
Overview
Description
Synthesis Analysis
2,3-Dichloro-N-methylmaleimide can be synthesized from the reaction between 2,3-dichloromaleic anhydride and aniline . In addition, it can be used to synthesize bis-indolylmaleimides via reaction with indolyl magnesium bromide .Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-N-methylmaleimide is C5H3Cl2NO2 . Its average mass is 179.989 Da and its mono-isotopic mass is 178.954086 Da .Chemical Reactions Analysis
2,3-Dichloro-N-methylmaleimide can undergo mono-cross coupling with triorganoindium derivatives which can be further coupled with naphthodithiophene to form an intermediate for thiahelicene synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichloro-N-methylmaleimide include a molecular formula of C5H3Cl2NO2 .Scientific Research Applications
Pharmaceuticals
“2,3-Dichloro-N-methylmaleimide” is a key compound in the pharmaceutical industry. It is used in the synthesis of bisindolyl maleimides and indolyl maleimide derivatives, which have unique biological activities . These compounds have led to the development of potent and selective protein kinase inhibitors .
Protein Kinase Inhibitors
Bisindolylmaleimide (BIM)-type compounds, which can be synthesized from “2,3-Dichloro-N-methylmaleimide”, are recognized as protein kinase inhibitors . Clinical examples include ruboxistaurin and enzastaurin, which are highly active inhibitors of protein kinase C-β .
Calcium Signalling Inhibitors
In addition to their role as protein kinase inhibitors, BIMs have also been reported to inhibit calcium signaling .
Antimicrobial Activity
BIMs, synthesized from “2,3-Dichloro-N-methylmaleimide”, have shown antimicrobial activity .
Diagnostics
The compound has applications in the field of diagnostics . The Suzuki–Miyaura reactions of 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione with two equivalents of arylboronic acids gave vicinal diphenyl-substituted maleimide products .
Materials and Catalysis
“2,3-Dichloro-N-methylmaleimide” is used in the fields of materials and catalysis . The one-pot reaction of 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione with two different arylboronic acids afforded N -methyl-2-3-diaryl-maleimides containing two different aryl groups .
HPLC Analysis
“2,3-Dichloro-N-methylmaleimide” can be analyzed by reverse phase (RP) HPLC method with simple conditions .
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds via Suzuki–Miyaura cross-coupling protocols .
Safety and Hazards
Future Directions
Bisindolylmaleimide (BIM)-type compounds, which 2,3-Dichloro-N-methylmaleimide is a part of, have unique biological activities that have stimulated great interest in medicinal chemistry programs . They can be highly functionalised or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles .
properties
IUPAC Name |
3,4-dichloro-1-methylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOLPWAVSYVLMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149981 | |
Record name | Maleimide, 2,3-dichloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-N-methylmaleimide | |
CAS RN |
1123-61-1 | |
Record name | 2,3-Dichloro-N-methylmaleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maleimide, 2,3-dichloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyldichloromaleimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Maleimide, 2,3-dichloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ARQ6B32V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q & A
Q1: What is the significance of the "two-step reduction sequence" involving 2,3-dichloro-N-methylmaleimide in the synthesis of KT5823 aglycone?
A1: The article highlights a "two-step reduction sequence" as a key element in their novel synthesis. [] While the specific steps are not detailed in the abstract, it emphasizes the transformation of an imide to an amide. This likely implies that 2,3-dichloro-N-methylmaleimide, being an imide, undergoes this reduction to form a crucial amide intermediate in the synthesis of the KT5823 aglycone. This new approach is significant as it contributes to a more efficient synthesis with a higher overall yield compared to previous methods.
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